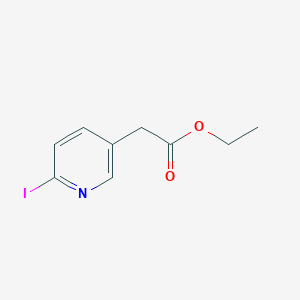
Ethyl 2-(6-iodopyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-iodopyridin-3-yl)acetate is an organic compound with the molecular formula C9H10INO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-iodopyridin-3-yl)acetate typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-pyridineacetic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 6-position of the pyridine ring. The resulting 6-iodo-3-pyridineacetic acid is then esterified with ethanol to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically use similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-iodopyridin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 2-(6-azidopyridin-3-yl)acetate, while a Suzuki coupling reaction could produce a biaryl derivative .
Scientific Research Applications
Ethyl 2-(6-iodopyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a precursor for radiolabeled compounds in imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(6-iodopyridin-3-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-iodopyridin-2-yl)acetate: Similar structure but with the iodine atom at a different position.
Ethyl 2-(pyridin-3-yl)acetate: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 2-(6-iodopyridin-3-yl)acetate is unique due to the presence of the iodine atom at the 6-position, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other derivatives .
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
ethyl 2-(6-iodopyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
RYHVQJMZOKQJET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















